![molecular formula C8H13NO3 B141501 [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-62-2](/img/structure/B141501.png)
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate, also known as proline ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various applications, including drug discovery, catalysis, and material science. In
Applications De Recherche Scientifique
Proline ester has shown significant potential in various scientific research applications. One of the most promising applications is in drug discovery. Proline ester has been found to exhibit potent antiviral, antibacterial, and anticancer activity. This compound has also been used as a chiral auxiliary in asymmetric synthesis, which is a critical step in the production of many pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Proline ester has also been found to inhibit the replication of viruses by interfering with their ability to bind to host cells.
Effets Biochimiques Et Physiologiques
Proline ester has been shown to have a variety of biochemical and physiological effects. Studies have found that this compound can reduce inflammation, improve wound healing, and enhance immune function. Proline ester has also been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its ease of synthesis. This compound can be synthesized in large quantities, making it suitable for industrial applications. However, one limitation of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its relatively low solubility in water, which may make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the scientific research of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester. One potential direction is the development of new drugs based on this compound. Proline ester has shown promising results in the treatment of various diseases, and further research may lead to the discovery of new therapeutic agents. Another future direction is the exploration of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester's catalytic properties. This compound has been used as a chiral auxiliary in asymmetric synthesis, and further research may lead to the development of new and more efficient catalytic systems.
Conclusion:
In conclusion, [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is a promising compound that has shown significant potential in various scientific research applications. This compound has been found to exhibit potent antiviral, antibacterial, and anticancer activity, and has also been used as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester and to explore its potential in drug discovery, catalysis, and material science.
Méthodes De Synthèse
The synthesis of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester involves the reaction between [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate and acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Propriétés
Numéro CAS |
127127-62-2 |
|---|---|
Nom du produit |
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m0/s1 |
Clé InChI |
HPSUIEBVDOKXPY-POYBYMJQSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
SMILES canonique |
CC(C)C1C(NC1=O)OC(=O)C |
Synonymes |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



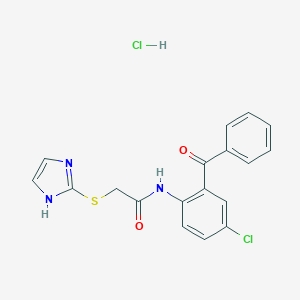
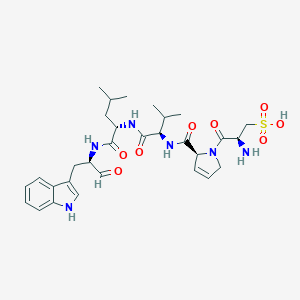
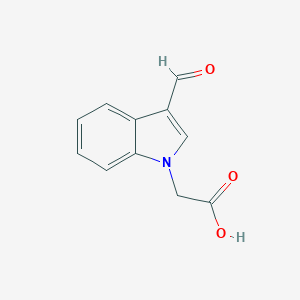
![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
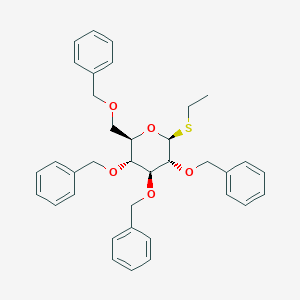
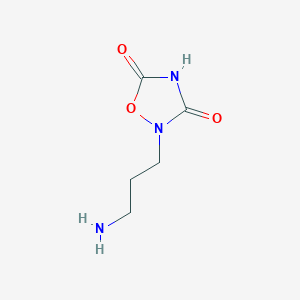
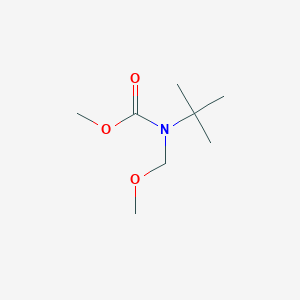
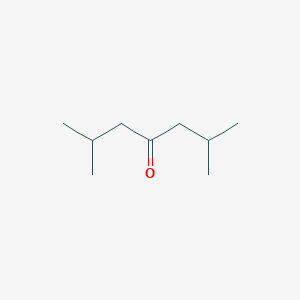
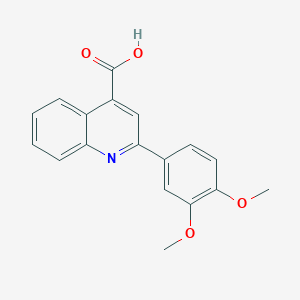
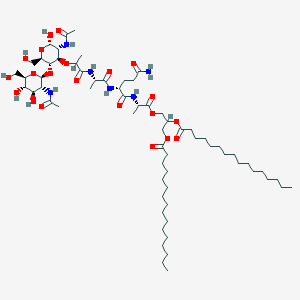
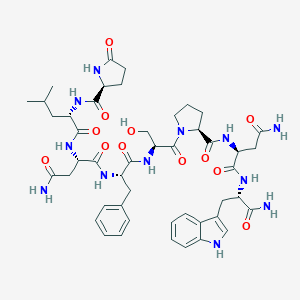
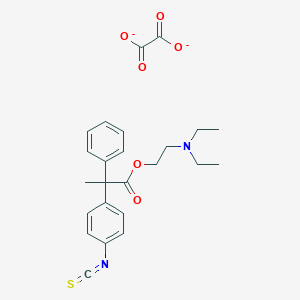
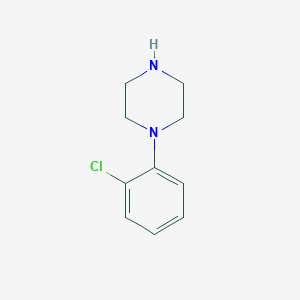
![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)